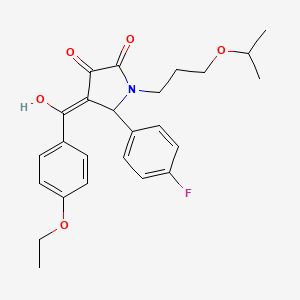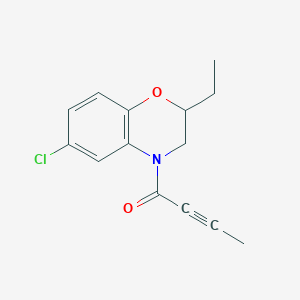
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural components This compound features a pyrrol-2-one core, substituted with various functional groups, including ethoxybenzoyl, fluorophenyl, hydroxy, and isopropoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or keto acids.
Introduction of the Ethoxybenzoyl Group: This step often involves acylation reactions using ethoxybenzoyl chloride in the presence of a base like pyridine.
Addition of the Fluorophenyl Group: This can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Attachment of the Isopropoxypropyl Group: This step might involve nucleophilic substitution reactions using isopropoxypropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Ethoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of its substituents. The presence of the fluorophenyl group, in particular, may confer distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C25H28FNO5 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28FNO5/c1-4-31-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(26)11-7-17)27(25(30)24(21)29)14-5-15-32-16(2)3/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b23-21- |
InChI 键 |
XQFCKGVRHZVHKZ-LNVKXUELSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045930.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
![5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045940.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11045941.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045955.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11045963.png)

![3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045977.png)
![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one](/img/structure/B11045980.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045985.png)
![N-[3-(2-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11045992.png)
